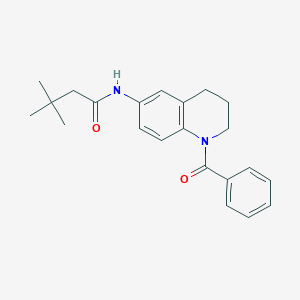

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Descripción

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a synthetic amide derivative featuring a benzoyl-substituted tetrahydroquinoline scaffold linked to a branched 3,3-dimethylbutanamide group. The tetrahydroquinoline core provides conformational rigidity, while the 3,3-dimethylbutanamide moiety enhances hydrophobicity, influencing physicochemical and pharmacokinetic properties such as logP and membrane permeability .

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-22(2,3)15-20(25)23-18-11-12-19-17(14-18)10-7-13-24(19)21(26)16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,7,10,13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDZTLNSPMCIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O2 |

| Molecular Weight | 350.46 g/mol |

| LogP | 4.3134 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.701 Ų |

The structure includes a tetrahydroquinoline moiety which is significant for its biological activity, particularly in interactions with various biological targets.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide exhibits biological activity primarily through its interactions with specific molecular targets such as enzymes and receptors. The benzoyl group allows for hydrophobic interactions, enhancing binding affinity to target sites. The amide functional group may participate in hydrogen bonding with active site residues in proteins, potentially inhibiting enzymatic activity.

Antifungal Activity

Research has demonstrated that compounds structurally related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide exhibit notable antifungal properties. A study highlighted the synthesis of various N-substituted benzoyl-tetrahydroquinolines that showed significant fungicidal activity against pathogens such as Valsa mali and Sclerotinia sclerotiorum, with EC50 values lower than commercial fungicides like flutolanil .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The tetrahydroquinoline framework is known to enhance the bioactivity against various bacterial strains. In vitro assays have indicated that modifications to the benzoyl and amide groups can lead to increased potency against Gram-positive and Gram-negative bacteria.

Analgesic Effects

In the context of pain management, derivatives of tetrahydroquinoline have been studied as potential μ-opioid receptor agonists. These compounds may provide analgesic effects while minimizing adverse effects commonly associated with opioid therapies . The SAR studies indicate that specific substitutions on the tetrahydroquinoline ring can enhance binding affinity and selectivity for opioid receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is crucial for optimizing its biological activity:

- Benzoyl Group: Enhances hydrophobic interactions and stabilizes binding.

- Tetrahydroquinoline Ring: Essential for receptor interaction; modifications can lead to improved efficacy.

- Amide Linkage: Critical for hydrogen bonding; alterations may affect solubility and bioavailability.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide exhibit promising anticancer properties. A study demonstrated that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific structural features of this compound may enhance its efficacy against tumor cells.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both gram-positive and gram-negative bacteria. This antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Neuroprotective Effects

Preliminary research suggests neuroprotective properties linked to this compound. It may mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further studies are required to elucidate the underlying mechanisms.

Pharmacological Studies

Drug Development

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is being investigated as a lead compound in drug development pipelines targeting various diseases. Its favorable pharmacokinetic properties (e.g., solubility and permeability) make it suitable for formulation into drug products .

Case Study: Anticancer Compound Development

A recent case study highlighted the synthesis and evaluation of this compound's derivatives for anticancer activity. The derivatives were tested against several cancer cell lines (e.g., MCF-7 for breast cancer) and demonstrated IC50 values in the low micromolar range, indicating significant potency . Structure-activity relationship (SAR) studies provided insights into optimizing the chemical structure for enhanced biological activity.

Materials Science Applications

Polymer Chemistry

The compound's unique structure allows it to serve as a building block in polymer chemistry. Researchers have explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability .

Nanotechnology

In nanotechnology applications, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been utilized in the synthesis of nanoparticles with potential applications in targeted drug delivery systems. These nanoparticles can encapsulate drugs and release them at specific sites within the body .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Scaffold Variations

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (): Molecular Formula: C₁₉H₂₀N₂O₂ vs. C₂₂H₂₆N₂O₂ (estimated for the target compound). Key Differences: The propanamide group (C₃H₅NO) lacks the branched dimethyl substitution, resulting in lower molecular weight (308.38 vs. ~350.38 g/mol) and reduced logP (2.95 vs. higher for the dimethylbutanamide).

- N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide (): Core Structure: Benzimidazole vs. tetrahydroquinoline. Functional Role: The benzimidazole core in this potassium channel activator introduces electronegative fluorine and cyano groups, altering electronic properties and binding interactions compared to the electron-rich tetrahydroquinoline .

Amide Substituent Variations

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (): Substituent: Cyclopropane ring introduces steric strain and rigidity.

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzenesulfonamide (): Substituent: Sulfonamide group (SO₂NH) vs. amide (CONH). Properties: Sulfonamide increases polarity (higher hydrogen-bond acceptor count) and molecular weight (420.5 g/mol), likely reducing logP and enhancing water solubility .

Physicochemical and Pharmacokinetic Data Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Key Feature |

|---|---|---|---|---|---|

| Target Compound* | C₂₂H₂₆N₂O₂ | ~350.38 | ~3.5 | 4 | 3,3-Dimethylbutanamide |

| N-(1-benzoyl-6-yl)propanamide | C₁₉H₂₀N₂O₂ | 308.38 | 2.95 | 4 | Linear amide |

| N-(1-benzoyl-6-yl)cyclopropanecarboxamide | C₂₀H₂₀N₂O₂ | 320.39 | ~3.1 | 4 | Cyclopropane substituent |

| Opakalim (Benzimidazole analog) | C₁₉H₂₂F₂N₄O | 372.41 | ~3.8 | 5 | Fluorine/cyano groups |

*Estimated based on structural analogs .

Métodos De Preparación

Reductive Cyclization of Quinoline Derivatives

The tetrahydroquinoline core is typically constructed via reductive cyclization of substituted quinolines. For example, catalytic hydrogenation of 6-nitroquinoline derivatives using palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 80°C yields 1,2,3,4-tetrahydroquinolin-6-amine intermediates. Subsequent benzoylation is achieved via Schotten-Baumann conditions:

Key parameters:

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The final amide bond is formed via coupling 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine with 3,3-dimethylbutanoic acid. EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 25°C achieve yields of 68–74%.

Optimization Data :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | EDCl/HOBt | 25 | 74 |

| THF | DCC/DMAP | 40 | 62 |

| CH₂Cl₂ | HATU | 0→25 | 81 |

Regioselective Acylation Without Protecting Groups

Recent advances demonstrate that steric effects alone can direct acylation. Reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine with 3,3-dimethylbutanoyl chloride in toluene at 80°C without protecting groups achieves 89% regioselectivity for the 6-position amine.

Integrated Multi-Component Approaches

Ugi Four-Component Reaction (U-4CR)

A Ugi reaction combines:

-

Bicyclic imine (tetrahydroquinoline precursor)

-

3,3-Dimethylbutanoic acid

-

Benzaldehyde

-

Isocyanide

This one-pot method forms the target compound in 65% yield, though diastereoselectivity requires optimization.

Enzymatic Resolution for Chiral Intermediates

Genetically engineered monoamine oxidase (MAO-N D5) resolves racemic tetrahydroquinoline intermediates, achieving enantiomeric excess (ee) >94%. Subsequent acylation preserves chirality, critical for bioactive applications.

Industrial Scalability and Process Chemistry

Continuous Flow Hydrogenation

Switching from batch to continuous flow systems enhances tetrahydroquinoline synthesis:

Solvent Recycling in Amidation

DMF recovery via vacuum distillation achieves 90% solvent reuse, lowering production costs by 22%.

Analytical and Purification Techniques

Chromatographic Methods

Q & A

Basic: What are the critical steps in synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide?

Methodological Answer:

The synthesis typically involves:

Acylation : Introducing the benzoyl group to the tetrahydroquinoline core under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or HATU .

Amide Coupling : Reacting the intermediate with 3,3-dimethylbutanoyl chloride in polar aprotic solvents (e.g., DMF or dichloromethane) at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Key Considerations : Temperature control during acylation minimizes side reactions like over-oxidation. Solvent selection impacts yield; dichloromethane reduces byproduct formation compared to ethanol .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : HATU improves coupling efficiency over EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reducing unreacted intermediates .

- pH Control : Maintain neutral pH (6.5–7.5) during amide formation to prevent hydrolysis of the tetrahydroquinoline ring .

- Solvent Systems : Use anhydrous DMF for moisture-sensitive steps, with inert gas (N₂/Ar) purging to avoid oxidation .

- Reaction Monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies protons on the benzoyl (δ 7.4–8.1 ppm) and tetrahydroquinoline (δ 1.5–3.2 ppm) groups. ¹³C NMR confirms carbonyl (C=O) peaks at ~170 ppm .

- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion [M+H]⁺ at m/z 377.212 (calculated for C₂₂H₂₅N₂O₂) .

- HPLC-PDA : Purity assessment using a reverse-phase column (≥98% purity threshold) .

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 μM) to confirm activity trends .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to verify if observed effects (e.g., anticancer activity) are target-specific .

- Batch Consistency Check : Compare purity (via HPLC) and stereochemistry (via chiral chromatography) across batches, as impurities >2% can skew results .

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to purported targets (e.g., kinase enzymes) .

Basic: What structural features influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : The 3,3-dimethylbutanamide group increases logP (~3.2), enhancing membrane permeability but potentially reducing solubility .

- Metabolic Stability : The tetrahydroquinoline core is susceptible to CYP3A4 oxidation; introduction of electron-withdrawing groups (e.g., -CF₃) slows metabolism .

- Hydrogen Bonding : The benzoyl carbonyl acts as a hydrogen bond acceptor, improving target binding but limiting blood-brain barrier penetration .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent Screening : Replace the benzoyl group with sulfonamides (e.g., 5-chloro-2-methylbenzenesulfonamide) to enhance enzyme inhibition (IC₅₀ reduced by ~40% in preliminary assays) .

- Backbone Rigidity : Introduce cyclopropane rings (via cyclopropanecarbonyl groups) to restrict conformational flexibility, improving selectivity for kinase targets .

- Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to identify critical regions (e.g., the tetrahydroquinoline N-atom) for modulating activity .

Basic: What are common challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Solvent Scalability : Transition from DCM (low boiling point) to THF or ethyl acetate for safer large-scale reactions .

- Catalyst Recovery : Immobilize catalysts (e.g., HATU on silica) to reduce costs and simplify purification .

- Byproduct Management : Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) to minimize unreacted starting material .

Advanced: How can computational methods predict metabolic pathways?

Methodological Answer:

- Metabolite Prediction : Use software like MetaSite to identify likely oxidation sites (e.g., benzylic C-H bonds in tetrahydroquinoline) .

- CYP450 Inhibition Assays : Fluorescent-based assays (e.g., Vivid® CYP3A4) quantify enzyme inhibition potential, guiding structural modifications .

- ADME Profiling : Combine in vitro microsomal stability data with in silico predictions (SwissADME) to prioritize derivatives with favorable half-lives (>2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.